molecular formula C2H6N2O3 B3343298 Ammonium oxamate CAS No. 516-00-7

Ammonium oxamate

Cat. No. B3343298
CAS RN: 516-00-7
M. Wt: 106.08 g/mol
InChI Key: NGARWWRAFUCMAE-UHFFFAOYSA-N
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Description

Ammonium oxalate, also known as diammonium ethanedioate, is the salt of oxalic acid with ammonium. It is a common salt used in analysis to determine metal concentrations .


Synthesis Analysis

The synthesis of ammonium oxalate involves the reaction of oxalic acid with ammonia. In the synthesis of a related compound, a ferric oxalate salt, the ferrioxalate salt has the empirical formula Kx[Fe y (C 2 O 4) z]•nH 2 O .


Molecular Structure Analysis

The chemical formula of ammonium oxalate is (NH4)2C2O4 or NH4OOCCOONH4. Its molecular formula is C2H8N2O4 .


Chemical Reactions Analysis

Ammonium oxalate will decompose when heated, to yield oxamide: (NH4)2C2O4 → (CONH2)2 + 2 H2O. Further heating will give off carbon monoxide, dioxide, water and cyanide .


Physical And Chemical Properties Analysis

Ammonium oxalate is a colorless to white salt under standard conditions. It is odorless and non-volatile. It mixes slowly with water. It occurs naturally in many vegetables and plants .

Mechanism of Action

While specific information on Ammonium oxamate is not available, Oxamate, a pyruvate analogue, directly inhibits the lactate dehydrogenase (LDH)-catalyzed conversion process of pyruvate into lactate .

Safety and Hazards

Ammonium oxalate dust upon ingestion or excessive inhalation causes systemic poisoning. Contact with eyes causes irritation. Contact with skin causes irritation or severe burns .

properties

IUPAC Name

azane;oxamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO3.H3N/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGARWWRAFUCMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965921
Record name Amino(oxo)acetic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 208-215-3

CAS RN

516-00-7
Record name Acetic acid, 2-amino-2-oxo-, ammonium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium oxamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(oxo)acetic acid--ammonia (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium oxamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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